molecular formula C20H18O5 B2607002 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-88-6

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B2607002
CAS No.: 869080-88-6
M. Wt: 338.359
InChI Key: OCXPAFQGHQJBAQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin-derived compound featuring a 2H-chromen-2-one core substituted with a phenyl group at position 3 and an ethoxypropanoate moiety at position 5. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The synthesis of this compound involves coupling 7-hydroxy-3-phenyl-2H-chromen-2-one with ethyl 2-bromopropanoate under basic conditions, followed by purification via column chromatography.

Properties

IUPAC Name

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXPAFQGHQJBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through an alkylation mechanism, where the hydroxyl group of the coumarin derivative reacts with the ethyl bromoacetate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The phenyl group and the ethyl propanoate moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Studies have shown that derivatives of chromenone compounds exhibit significant anticancer properties. Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research indicates that chromenones can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects
    • Compounds with chromenone structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound may function similarly, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .
  • Antioxidant Properties
    • The antioxidant capacity of this compound can protect cells from oxidative stress, which is linked to numerous chronic diseases. Research suggests that chromenone derivatives can scavenge free radicals effectively, contributing to their health benefits .

Synthesis and Organic Chemistry Applications

This compound can be synthesized through various organic reactions involving phenolic compounds and acetic anhydride or similar reagents. Its synthesis is of interest in the development of new synthetic methodologies in organic chemistry.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntioxidantScavenges free radicals

Case Studies

  • Study on Anticancer Properties
    • A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Research on Anti-inflammatory Effects
    • Another research project investigated the anti-inflammatory effects of chromenone derivatives in animal models of arthritis, showing that treatment with ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yloxy)] resulted in decreased inflammation and pain scores .

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to anticancer activity .

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate can be contextualized by comparing it with analogs that vary in substituents on the chromen ring, ester groups, or phenyl substituents. Below is a detailed analysis supported by a comparative data table.

Substituent Variations on the Chromen Ring

Modifications to the chromen core significantly alter physicochemical properties and bioactivity:

Table 1: Comparison of Chromen-Based Propanoate Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-phenyl (C3), ethoxypropanoate (C7) C₁₉H₁₆O₅ 324.33 Fluorescent properties; potential pharmaceutical intermediate
Ethyl 2-[(4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy]propanoate 4-(3-nitrophenyl) (C4), ethoxypropanoate (C7) C₂₀H₁₇NO₇ 383.35 Enhanced electron-withdrawing effects; agrochemical research
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 8-acetyl (C8), 4-methyl (C4) C₁₇H₁₈O₆ 318.32 Increased lipophilicity; synthetic intermediate
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-chloro (C6), 4-ethyl (C4), propanoic acid (C7) C₁₄H₁₃ClO₅ 296.70 Improved stability; pharmaceutical intermediate
Key Observations:
  • Electron-Withdrawing Groups: The nitro-substituted derivative (C₂₀H₁₇NO₇) exhibits enhanced reactivity due to the electron-deficient aromatic system, making it suitable for agrochemical research .
  • Acid vs. Ester: The propanoic acid derivative (C₁₄H₁₃ClO₅) offers distinct solubility profiles, favoring aqueous-phase reactions in pharmaceutical synthesis .

Ester Group Variations

Replacing the ethyl ester with other groups modulates bioavailability and metabolic stability:

  • Fenoxaprop-ethyl (C₁₉H₁₇ClNO₅): A phenoxypropanoate herbicide with a chlorobenzoxazole substituent, highlighting the role of ester groups in pesticidal activity .
  • Quizalofop-P-ethyl (C₁₉H₁₇ClN₂O₄): Features a quinoxaline moiety, demonstrating selectivity in grass weed control .

Phenyl Ring Modifications

Substituents on the phenyl group influence steric and electronic interactions:

  • 3-Nitrophenyl (C₂₀H₁₇NO₇): Introduces strong electron-withdrawing effects, altering charge distribution in the chromen system .
  • Unsubstituted Phenyl (C₁₉H₁₆O₅): The parent compound’s simplicity facilitates fluorescent applications due to minimal steric hindrance .

Biological Activity

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate, a derivative of coumarin, is gaining attention due to its potential biological activities. This compound, characterized by its chromen-2-one core structure, exhibits a variety of pharmacological properties that are being explored in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O5C_{19}H_{16}O_5, with a molecular weight of approximately 320.33 g/mol. The structure includes a phenolic component and an ethoxyacetate group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H16O5C_{19}H_{16}O_5
Molecular Weight320.33 g/mol
CAS Number869080-89-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antioxidant, anti-inflammatory, and anticancer properties:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This is crucial for preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions.
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy.

Research Findings

Recent studies have highlighted the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
  • In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor size and improve survival rates in treated subjects compared to controls .
  • Comparative Analysis : When compared to other coumarin derivatives, this compound exhibited superior antioxidant capacity as measured by DPPH and ABTS assays .

Case Studies

Several case studies have investigated the effects of this compound:

  • Study on Anticancer Activity : A study published in Phytotherapy Research reported that treatment with ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yloxy)]propanoate led to a significant reduction in tumor growth in xenograft models of cancer .
  • Study on Anti-inflammatory Effects : Another study indicated that this compound reduces inflammation markers in a mouse model of arthritis, suggesting its potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate?

Answer:
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, phenolic hydroxyl groups on coumarin derivatives can react with electrophilic reagents like allyl bromides or activated esters under basic conditions. In a related protocol, Cs₂CO₃ in dimethyl ether (DME) facilitated the reaction between a phenolic precursor and an allyloxy electrophile, followed by purification via column chromatography . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Based on structurally similar compounds, full chemical protective clothing (e.g., nitrile gloves, lab coats) and respiratory protection (P95/P1 respirators for particulates) are advised. Higher protection (e.g., OV/AG/P99 respirators) is required for prolonged exposure. Avoid release into drainage systems and conduct work in a fume hood. Toxicity data is limited, so treat as a potential irritant and follow institutional safety guidelines .

Advanced: How can structural discrepancies in crystallographic data be resolved during refinement?

Answer:
Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling twinning or high-resolution data. Validate anisotropic displacement parameters with WinGX/ORTEP for Windows to visualize electron density maps. For ambiguous cases, cross-check with spectroscopic data (e.g., NMR, IR) to confirm bond connectivity. SHELXD and SHELXE are recommended for experimental phasing in challenging cases .

Advanced: How can overlapping NMR signals or stereochemical ambiguities be resolved for this compound?

Answer:
Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve signal overlap and assign protons/carbons. For stereochemistry, single-crystal X-ray diffraction is definitive. In a related study, (S)-stereochemistry in a coumarin-ester derivative was confirmed via X-ray data, with refinement using SHELXL . Dynamic NMR experiments (e.g., variable-temperature) may also clarify conformational exchange.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • 1H/13C NMR : Assign protons and carbons using coupling patterns and DEPT experiments .
  • IR Spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups.
  • HRMS : Validate molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks .

Advanced: How can stability studies be designed to assess degradation under varying conditions?

Answer:
Conduct stress testing under controlled conditions:

  • Thermal Stability : Heat samples at 40–80°C and monitor via HPLC/LC-MS.
  • Photostability : Expose to UV/visible light and track degradation kinetics.
  • Hydrolytic Stability : Test at pH 3, 7, and 9 using buffer solutions.
    Use mass spectrometry to identify degradation products (e.g., hydrolyzed coumarin or propanoate fragments). Reference protocols from safety data sheets for handling unknowns .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of coumarin-ester derivatives?

Answer:

  • Analog Synthesis : Modify the coumarin core (e.g., substituents at C-3 or C-7) or ester group (e.g., alkyl vs. aryl esters) .
  • Bioactivity Assays : Test inhibition of target enzymes (e.g., kinases, esterases) using fluorescence-based assays.
  • Computational Modeling : Perform molecular docking with crystallographic data (PDB files) to predict binding modes .

Advanced: How can low-resolution X-ray data or partial disorder in crystals be addressed computationally?

Answer:
In SHELXL, apply restraints (e.g., DFIX, SIMU) to model disordered regions. Use the TWIN command for twinned data and refine using HKLF5 format. Validate with R1/wR2 convergence and check for residual electron density (>0.5 eÅ⁻³). Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:
Common solvents include ethyl acetate/hexane or dichloromethane/methanol mixtures. For coumarin derivatives, slow evaporation from DMF or DMSO often yields high-quality crystals. Monitor solubility via polarized light microscopy to avoid amorphous precipitation .

Advanced: How can regioselectivity challenges during functionalization of the coumarin core be mitigated?

Answer:
Use directing groups (e.g., hydroxyl, halogens) to control electrophilic substitution. For example, the 7-hydroxy group in coumarin directs electrophiles to the adjacent position. Protect reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) ethers during synthesis .

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